molecular formula C17H17F2N3O3 B2628005 1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226450-01-6

1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No. B2628005
M. Wt: 349.338
InChI Key: YRIIVMQJCTWTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is commonly referred to as DFP-10917 and is a piperidine-based analog of the natural product FR901464, which has been shown to possess potent anti-cancer activity.

Scientific Research Applications

Antimicrobial Activities

  • Antimicrobial Agent : Compounds derived from 1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide have been evaluated for their antimicrobial activities. These compounds show moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

Molecular Structure and Interactions

  • Molecular Conformation and Hydrogen Bonds : Studies on closely related compounds reveal insights into their molecular conformations and intermolecular interactions. For example, the 2,6-difluorobenzoyl analogue displays specific molecular conformations with distinct hydrogen bonding patterns (Mahesha et al., 2019).

Cannabinoid Receptor Antagonism

  • Cannabinoid Receptor Binding : The compound has been studied for its interaction with the cannabinoid receptor, particularly in the context of designing selective and potent cannabimimetic ligands. These studies are crucial for understanding receptor-ligand interactions and the development of therapeutic agents (Lan et al., 1999).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Novel derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species and antifungal activity against fungal strains. Some compounds showed potential antimicrobial activity (Babu et al., 2015).

Glycine Transporter Inhibition

  • Glycine Transporter Inhibition : Research into structurally diverse compounds related to 1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has led to the identification of potent inhibitors of the glycine transporter 1 (GlyT1). These compounds have potential therapeutic applications in treating central nervous system disorders (Yamamoto et al., 2016).

Hydrogen Bonding in Proton-Transfer Compounds

  • Hydrogen Bonding in Proton-Transfer Compounds : The compound's derivatives have been analyzed for their hydrogen-bonded structures, which are significant for understanding molecular assemblies and interactions in crystallography (Smith & Wermuth, 2010).

Soluble Epoxide Hydrolase Inhibition

  • Inhibition of Soluble Epoxide Hydrolase : Derivatives of this compound have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. This discovery is crucial for developing new therapeutic agents (Thalji et al., 2013).

properties

IUPAC Name

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-10-9-14(21-25-10)20-16(23)11-5-7-22(8-6-11)17(24)15-12(18)3-2-4-13(15)19/h2-4,9,11H,5-8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIIVMQJCTWTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

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